molecular formula C17H24O B12650799 2,6-Dicyclopentyl-m-cresol CAS No. 94022-19-2

2,6-Dicyclopentyl-m-cresol

Cat. No.: B12650799
CAS No.: 94022-19-2
M. Wt: 244.37 g/mol
InChI Key: ORSUQDMEHLIUNE-UHFFFAOYSA-N
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Description

2,6-Dicyclopentyl-m-cresol is an organic compound with the molecular formula C17H24O It is a derivative of m-cresol, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopentyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl halides under basic conditionsThe reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopentyl-m-cresol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexyl derivatives of the original compound.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

2,6-Dicyclopentyl-m-cresol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dicyclopentyl-m-cresol exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound may also interact with bacterial cell membranes, causing physical damage and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    m-Cresol: The parent compound with a simpler structure.

    2,6-Dimethylphenol: Another derivative of m-cresol with methyl groups instead of cyclopentyl groups.

    2,6-Ditertiary-butyl-para-cresol (BHT): A well-known antioxidant used in food and industrial applications.

Uniqueness

2,6-Dicyclopentyl-m-cresol is unique due to the presence of bulky cyclopentyl groups, which can influence its steric and electronic properties. This makes it more effective in certain applications, such as providing enhanced stability in polymers and lubricants compared to its simpler analogs .

Properties

CAS No.

94022-19-2

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

2,6-dicyclopentyl-3-methylphenol

InChI

InChI=1S/C17H24O/c1-12-10-11-15(13-6-2-3-7-13)17(18)16(12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3

InChI Key

ORSUQDMEHLIUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2CCCC2)O)C3CCCC3

Origin of Product

United States

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